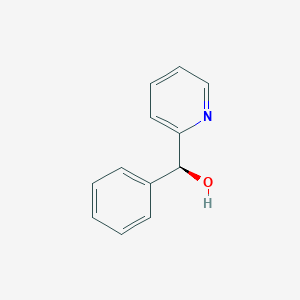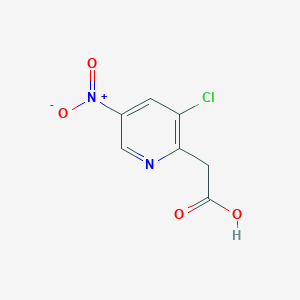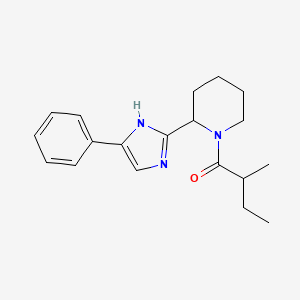
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Amide Bond: The protected amino acid is then coupled with cyclohexylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced via a nucleophilic substitution reaction using a suitable electrophile.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethoxyethyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-dimethoxyethyl)propanamide
- (S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxypropyl)propanamide
Uniqueness
(S)-2-Amino-3-(tert-butoxy)-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C20H40N2O4 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]propanamide |
InChI |
InChI=1S/C20H40N2O4/c1-6-24-18(25-7-2)14-22(13-16-11-9-8-10-12-16)19(23)17(21)15-26-20(3,4)5/h16-18H,6-15,21H2,1-5H3/t17-/m0/s1 |
Clé InChI |
KJXVELGGFFNYRE-KRWDZBQOSA-N |
SMILES isomérique |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](COC(C)(C)C)N)OCC |
SMILES canonique |
CCOC(CN(CC1CCCCC1)C(=O)C(COC(C)(C)C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)



![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)


![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)





